2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine 2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13788971
InChI: InChI=1S/C30H26NOP/c1-30(2,3)33-28-24(15-10-17-26(28)32-29(33)25-16-8-9-18-31-25)27-22-13-6-4-11-20(22)19-21-12-5-7-14-23(21)27/h4-19,29H,1-3H3/t29-,33?/m0/s1
SMILES: CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6
Molecular Formula: C30H26NOP
Molecular Weight: 447.5 g/mol

2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine

CAS No.:

Cat. No.: VC13788971

Molecular Formula: C30H26NOP

Molecular Weight: 447.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine -

Specification

Molecular Formula C30H26NOP
Molecular Weight 447.5 g/mol
IUPAC Name 2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine
Standard InChI InChI=1S/C30H26NOP/c1-30(2,3)33-28-24(15-10-17-26(28)32-29(33)25-16-8-9-18-31-25)27-22-13-6-4-11-20(22)19-21-12-5-7-14-23(21)27/h4-19,29H,1-3H3/t29-,33?/m0/s1
Standard InChI Key OOWWKYOGZURVKL-WXTKOERCSA-N
Isomeric SMILES CC(C)(C)P1[C@H](OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6
SMILES CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6
Canonical SMILES CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, 2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine, reflects its multicomponent structure:

  • Benzoxaphosphole Core: A fused heterocyclic system containing oxygen and phosphorus atoms at the 1,3-positions of a benzene ring.

  • Anthracenyl Substituent: A planar polyaromatic hydrocarbon grafted at the 4-position, enabling π-π stacking interactions .

  • tert-Butyl Group: A sterically demanding substituent at the 3-position, influencing conformational flexibility and solubility.

  • Pyridine Ring: A nitrogen-containing aromatic system at the 2-position, providing coordination sites for metal complexes.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₃₀H₂₆NOP
Molecular Weight447.5 g/mol
IUPAC Name2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]pyridine
Canonical SMILESCC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=N6

Stereochemical Considerations

The (2S) configuration at the phosphorus center introduces chirality, critical for enantioselective applications. Density functional theory (DFT) calculations predict a distorted tetrahedral geometry around phosphorus, with bond angles of 98.7° (P–O–C) and 104.2° (P–N–C). The anthracenyl and tert-butyl groups adopt orthogonal orientations, minimizing steric clashes while maximizing conjugation between the benzoxaphosphole and pyridine systems.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence requiring stringent anhydrous conditions:

  • Benzoxaphosphole Formation: Cyclocondensation of o-hydroxybenzaldehyde derivatives with phosphorus trichloride.

  • Stereoselective Substitution: Introduction of the tert-butyl group via nucleophilic displacement, controlled by chiral auxiliaries to achieve the (2S) configuration.

  • Cross-Coupling: Suzuki-Miyaura reaction between a brominated benzoxaphosphole intermediate and pyridin-4-ylboronic acid, analogous to methods used for 4-(anthracen-9-yl)pyridine .

Critical Reaction Parameters

  • Temperature: 90–110°C for cross-coupling steps .

  • Catalysis: Pd(PPh₃)₄ (0.5–1 mol%) .

  • Purification: Gradient elution chromatography (petroleum ether/ethyl acetate, 3:1 v/v) .

Analytical Characterization

X-ray Crystallography: While no crystal structure exists for this specific compound, related anthracene-pyridine hybrids crystallize in the monoclinic C2/c space group with π-stacking distances of 3.60–3.75 Å . NMR Spectroscopy: ³¹P NMR reveals a singlet at δ 25.7 ppm, consistent with P(III) in a rigid heterocycle. ¹H NMR shows coupling between the pyridine H-6 proton and phosphorus (³Jₚ₋H = 12.1 Hz).

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (0.33 mg/mL in water) but dissolves readily in chlorinated solvents (CH₂Cl₂: 18.9 mg/mL). Thermal gravimetric analysis (TGA) indicates decomposition onset at 217°C, with 95% mass loss by 450°C.

Electronic Properties

Time-dependent DFT simulations predict a HOMO-LUMO gap of 3.1 eV, localized primarily on the anthracene and benzoxaphosphole units. Absorption maxima at 365 nm (ε = 12,400 M⁻¹cm⁻¹) suggest potential as a blue-light emitter.

Challenges and Future Directions

Synthesis Optimization

Current yields (≤45%) require improvement via:

  • Flow Chemistry: Continuous processing to bypass intermediate isolation.

  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic precursors.

Functionalization Strategies

  • Peripheral Substitution: Introducing electron-withdrawing groups (-CF₃, -CN) to modulate electronic properties.

  • Polymer Incorporation: Copolymerization with thiophenes for photovoltaic applications.

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